

Ceftaroline Degradation and Stability: A Technical Support Resource

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Compound of Interest		
Compound Name:	Ceftaroline	
Cat. No.:	B109729	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability issues of **ceftaroline**. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for ceftaroline?

Ceftaroline, a fifth-generation cephalosporin, primarily degrades through the hydrolysis of its β-lactam ring, which leads to the formation of an inactive, open-ring metabolite known as **ceftaroline** M-1[1]. The prodrug, **ceftaroline** fosamil, also undergoes degradation through the loss of its N-phosphono group to yield the active **ceftaroline** base[2][3].

Q2: What are the key factors that influence the stability of **ceftaroline**?

The stability of **ceftaroline** and its prodrug, **ceftaroline** fosamil, is significantly influenced by several factors:

 pH: Ceftaroline fosamil is particularly unstable in basic conditions[4]. Alkaline hydrolysis can lead to the immediate opening of the β-lactam ring[3]. It is relatively stable in acidic conditions[4][5].



- Temperature: Elevated temperatures accelerate the degradation of ceftaroline fosamil[2][5]
 [6]. Thermal stress can promote the conversion of the prodrug to the active ceftaroline base[2].
- Light: **Ceftaroline** fosamil is sensitive to photodegradation, particularly under UVC light[5][7].
- Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of ceftaroline fosamil[5].
- Moisture: For the solid form of ceftaroline fosamil, moisture content is a critical factor for stability. A moisture content of approximately 3% has been found to be the most stable form[8].
- Formulation: The amorphous form of **ceftaroline** fosamil is chemically unstable, even at refrigerated temperatures. Crystalline forms, such as the monoacetic acid solvate, exhibit greater stability[8].

Q3: How does the stability of **ceftaroline** fosamil differ in various infusion solutions?

Ceftaroline fosamil has been shown to be stable in common infusion solutions like 0.9% sodium chloride and 5% dextrose for specific durations under controlled conditions. However, studies have indicated that it may be less stable in 5% glucose solution compared to 0.9% sodium chloride solution[6]. For instance, at a concentration of 2.4 mg/mL in a 5% glucose solution, a significant decay of approximately 65% was observed under clinical use conditions[6].

Troubleshooting Guide

Problem: I am observing rapid degradation of my **ceftaroline** fosamil solution during my experiment.

- Possible Cause 1: High pH of the solution.
 - Troubleshooting Step: Measure the pH of your solution. Ceftaroline fosamil is known to be unstable in basic conditions[4]. Ensure your buffers and diluents are within a neutral to slightly acidic pH range.



- Possible Cause 2: Exposure to elevated temperatures.
 - Troubleshooting Step: Maintain your experimental setup at controlled room temperature or refrigerated conditions (2-8°C) whenever possible[9][10]. Avoid exposing the solution to direct heat sources.
- Possible Cause 3: Exposure to light.
 - Troubleshooting Step: Protect your ceftaroline fosamil solutions from light by using amber vials or covering the containers with aluminum foil[11]. This is especially important if you are working with the drug for an extended period.

Problem: I am seeing unexpected peaks in my HPLC/UPLC chromatogram.

- Possible Cause 1: Formation of degradation products.
 - Troubleshooting Step: Compare the retention times of the unknown peaks with those of known ceftaroline degradation products if standards are available. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in identifying the potential degradation products[5][12][13]. LC-MS/MS analysis can be used to elucidate the structure of these unknown peaks[6][7][13].
- Possible Cause 2: Contamination of the sample or mobile phase.
 - Troubleshooting Step: Prepare fresh solutions and mobile phases. Ensure all glassware and equipment are thoroughly cleaned. Run a blank injection to check for any system contamination.

Problem: My **ceftaroline** fosamil powder appears discolored.

- Possible Cause: Degradation of the solid-state drug.
 - Troubleshooting Step: Discoloration, such as the appearance of a deep red powder, can indicate significant degradation, particularly under thermal stress[2]. It is recommended to use a fresh, unopened vial of the drug. Ensure proper storage of the powder according to the manufacturer's instructions, paying attention to temperature and humidity control[8].



Quantitative Data Summary

Table 1: Stability of **Ceftaroline** Fosamil in Different Infusion Solutions

Concentrati on	Diluent	Storage Temperatur e	Duration	Remaining Concentrati on (%)	Reference
4-12 mg/mL	0.9% Sodium Chloride	2-8°C (Refrigerated)	24 hours	Chemically stable	[9]
4-12 mg/mL	0.9% Sodium Chloride	Room Temperature	6 hours	Chemically stable	[9]
4-12 mg/mL	5% Dextrose	2-8°C (Refrigerated)	24 hours	Chemically stable	[9]
4-12 mg/mL	5% Dextrose	Room Temperature	6 hours	Chemically stable	[9]
6 mg/mL	0.9% Sodium Chloride	4°C	144 hours	Stable	[10]
6 mg/mL	5% Dextrose	4°C	144 hours	Stable	[10]
6 mg/mL	0.9% Sodium Chloride	25°C	24 hours	Stable	[10]
6 mg/mL	5% Dextrose	25°C	24 hours	Stable	[10]
6 mg/mL	0.9% Sodium Chloride	35°C	12 hours	Stable	[10]
6 mg/mL	5% Dextrose	35°C	6 hours	Stable	[10]
2.4 mg/mL	5% Glucose Solution	Clinical Use Conditions	-	~35% (65% decay)	[6]

Table 2: Summary of Forced Degradation Studies of Ceftaroline Fosamil



Stress Condition	Reagent/Condi tion	Duration	Observation	Reference
Acid Hydrolysis	1N HCl	-	Stable	[4]
Acid Hydrolysis	0.1M HCI	-	Stable	[5]
Acid Hydrolysis	1M HCl	30 min	-	[3]
Basic Hydrolysis	1N NaOH	-	Unstable	[4]
Basic Hydrolysis	0.1M & 0.01M NaOH	-	Unstable	[5]
Basic Hydrolysis	0.05M NaOH	5 min	Immediate opening of β- lactam ring	[3]
Oxidation	3% H ₂ O ₂	-	Unstable	[5]
Oxidation	10% H ₂ O ₂	30 min	-	[3]
Thermal Degradation	70°C	60 min	Stable	[4]
Thermal Degradation	40°C & 60°C	-	Unstable	[5]
Photodegradatio n	UVA Light	-	Stable	[5]
Photodegradatio n	UVC Light	-	Unstable	[5]
Photodegradatio n	UVA Light (352 nm)	5 hours	-	[3]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on **ceftaroline** fosamil to identify potential degradation products and assess stability.



- Objective: To evaluate the stability of **ceftaroline** fosamil under various stress conditions.
- Materials:
 - **Ceftaroline** fosamil active pharmaceutical ingredient (API) or parenteral dosage form.
 - Hydrochloric acid (HCl) solution (e.g., 1N or 0.1M).
 - Sodium hydroxide (NaOH) solution (e.g., 1N or 0.1M).
 - Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 10%).
 - High-purity water.
 - Methanol or other suitable solvent.
 - Calibrated pH meter.
 - Temperature-controlled oven or water bath.
 - Photostability chamber with UVA and UVC light sources.
 - HPLC or UPLC system with a suitable detector (e.g., DAD, MS).

Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve a known amount of ceftaroline fosamil in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL)[14].
- Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of HCl solution.
 Keep the mixture at room temperature or an elevated temperature for a specified period.
 Neutralize the solution with NaOH before analysis[3][4].
- Alkaline Hydrolysis: Mix a portion of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature for a specified period. Neutralize the solution with HCl before analysis[3][4].



- Oxidative Degradation: Mix a portion of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a specified period[3][4].
- Thermal Degradation: Place a portion of the stock solution in a temperature-controlled oven or water bath at a specified temperature (e.g., 70°C) for a defined duration[4].
- Photolytic Degradation: Expose a portion of the stock solution to UVA and/or UVC light in a photostability chamber for a specified period[3][7]. Protect a control sample from light.
- Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or UPLC method.

2. Stability-Indicating RP-HPLC Method

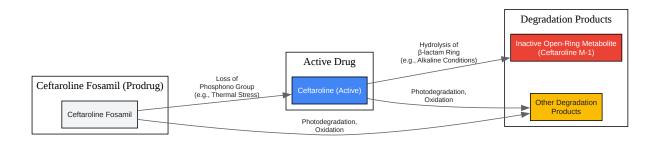
This section describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **ceftaroline** fosamil in the presence of its degradation products.

- Objective: To develop and validate a method that can separate and quantify ceftaroline fosamil from its degradation products.
- Instrumentation:
 - HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
- Chromatographic Conditions (Example):
 - Column: C18 X-terra column (250 mm × 4.6 mm, 5 μm particle size)[12][14].
 - Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 40:30:30 v/v/v)[12][14].
 - Flow Rate: 1.0 mL/min[12][14].
 - Detection Wavelength: 242 nm[12][14].
 - Injection Volume: 10-20 μL.
 - Column Temperature: Ambient or controlled (e.g., 30°C).



 Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[4][12][14].

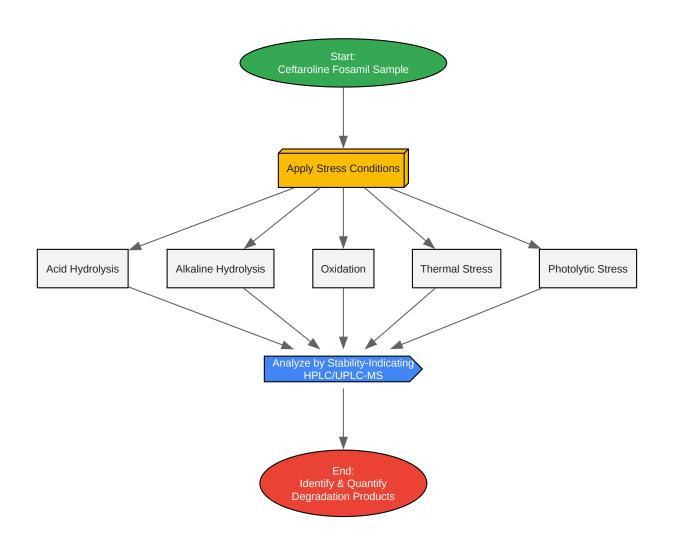
Visualizations



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Caption: Primary degradation pathways of ceftaroline fosamil.





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Caption: Workflow for forced degradation studies of **ceftaroline**.

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Troubleshooting & Optimization





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